

Technical Guide: 3-Chloro-N-(4-fluorophenyl)benzamide Molecular Structure

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Compound of Interest

Compound Name:	3-chloro-N-(4-fluorophenyl)benzamide
CAS No.:	33489-31-5
Cat. No.:	B185108

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Executive Summary

3-chloro-N-(4-fluorophenyl)benzamide (Formula: $C_{13}H_9ClFNO$) is a diaryl amide characterized by a specific substitution pattern designed to optimize electronic distribution and lipophilic efficiency. The presence of a meta-chloro substituent on the benzoyl ring and a para-fluoro substituent on the aniline ring creates a unique steric and electronic environment. This guide details the synthetic pathways, physicochemical properties, and structural validation protocols required for its integration into high-throughput screening (HTS) libraries or lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of two aromatic rings linked by a secondary amide bond. The strategic placement of halogen atoms modulates the acidity of the amide proton and the metabolic susceptibility of the phenyl rings.

Table 1: Physicochemical Specifications

Property	Value	Rationale/Implication
IUPAC Name	3-chloro-N-(4-fluorophenyl)benzamide	Unambiguous chemical identifier.
Molecular Formula	C ₁₃ H ₉ ClFNO	-
Molecular Weight	249.67 g/mol	Ideal fragment size (<300 Da) for lead-likeness.
LogP (Predicted)	~3.4 - 3.8	High lipophilicity facilitates membrane permeability.
H-Bond Donors	1 (Amide NH)	Critical for binding site interaction (e.g., hinge region of kinases).
H-Bond Acceptors	2 (C=O, F)	Carbonyl oxygen is a strong acceptor; Fluorine is a weak acceptor.
Rotatable Bonds	2	Limited conformational flexibility reduces entropic penalty upon binding.

Synthetic Pathway & Methodology

To ensure high purity and yield, the Schotten-Baumann reaction or Nucleophilic Acyl Substitution using an acid chloride is the preferred protocol over direct carboxylic acid coupling (which requires expensive peptide coupling reagents like HATU/EDC).

Reaction Logic

The synthesis relies on the nucleophilic attack of the electron-rich nitrogen of 4-fluoroaniline onto the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A non-nucleophilic base (Triethylamine or DIPEA) is essential to scavenge the liberated HCl, driving the equilibrium forward.

Experimental Protocol (Standard Operating Procedure)

- Reagents: 3-Chlorobenzoyl chloride (1.0 eq), 4-Fluoroaniline (1.0 eq), Triethylamine (1.5 eq).
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous.
- Temperature: 0°C (addition)
25°C (reaction).

Step-by-Step Workflow:

- Preparation: Dissolve 4-fluoroaniline (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere ().
- Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath to suppress side reactions.
- Acylation: Dropwise add 3-chlorobenzoyl chloride (10 mmol) dissolved in DCM. Note: Exothermic reaction.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Work-up: Quench with 1M HCl (removes unreacted amine), wash with saturated (removes unreacted acid), and brine.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Synthesis Visualization

The following diagram illustrates the reaction flow and the critical intermediate states.



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Figure 1: Step-wise synthetic workflow for the acylation of 4-fluoroaniline.

Structural Characterization & Validation

Trustworthiness in chemical synthesis is established through rigorous characterization. The following spectral signatures confirm the identity of **3-chloro-N-(4-fluorophenyl)benzamide**.

Nuclear Magnetic Resonance (NMR) Analysis[3]

- ¹H NMR (DMSO-
d₆, 400 MHz):
 - Amide Proton (-NH-): A distinct singlet appearing downfield (10.2–10.5 ppm), indicative of the secondary amide.
 - Benzoyl Ring (3-Cl): The proton at position 2 (between C=O and Cl) appears as a narrow triplet or doublet (~7.9 ppm) due to meta-coupling.
 - Aniline Ring (4-F): Characteristic AA'BB' system (or multiplet) split by F coupling. The protons ortho to Fluorine will show large coupling constants.
- ¹³C NMR:
 - Carbonyl (C=O): ~164 ppm.
 - C-F Coupling: The carbon attached to Fluorine will appear as a doublet with a large coupling constant (150–200 Hz).

Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization).
- Molecular Ion:
.
- Isotope Pattern: The presence of a single Chlorine atom results in a characteristic 3:1 ratio between the

(250) and

(252) peaks. This is a definitive diagnostic tool for chlorinated compounds.

Structural Logic & Pharmacophore Utility

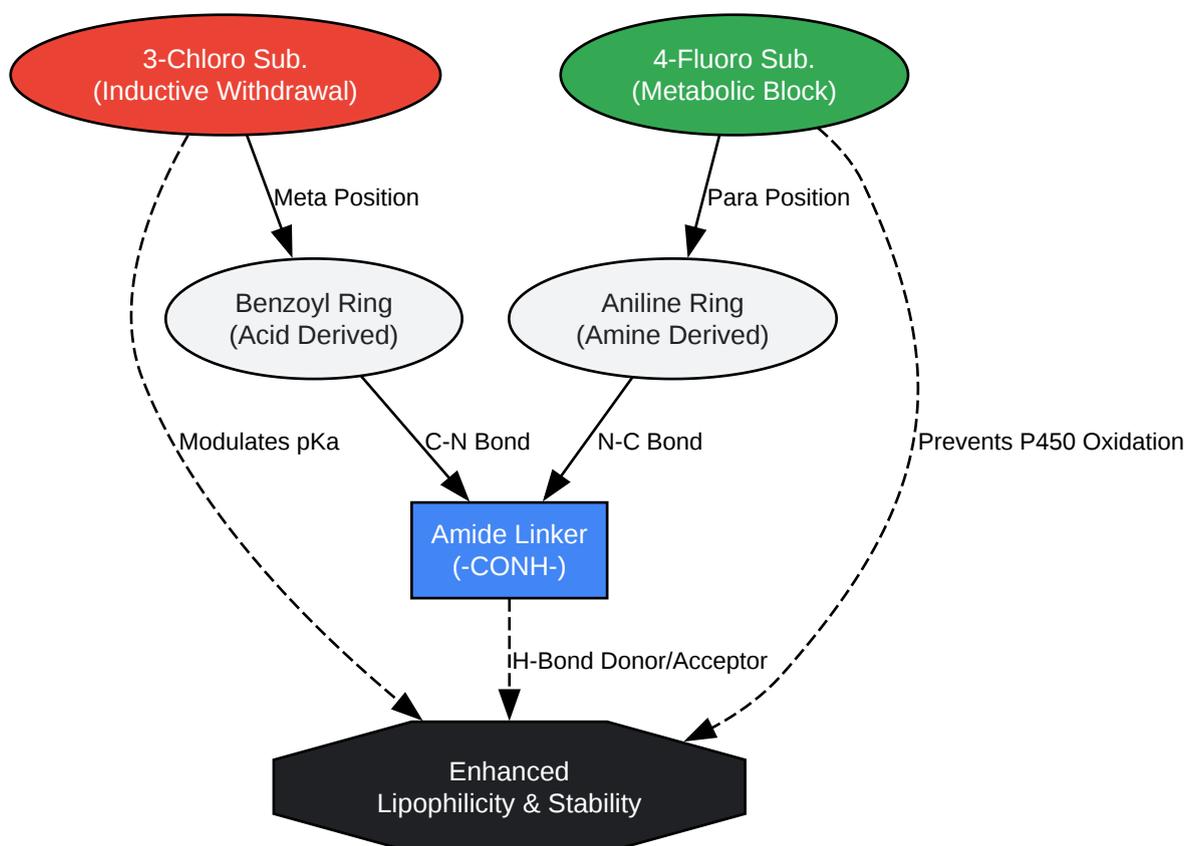
Why synthesize this specific derivative? The 3-Cl, 4-F substitution pattern is not random; it is a calculated effort to optimize the "Benzanilide Scaffold" for biological interaction.

Electronic Effects (Hammett Equation Insight)

- 3-Chloro (Meta): Exerts an electron-withdrawing inductive effect (-I) on the carbonyl group. This increases the electrophilicity of the carbonyl (making it a better H-bond acceptor target in some contexts) and slightly acidifies the N-H proton, potentially strengthening H-bonds with protein residues (e.g., Asp or Glu side chains).
- 4-Fluoro (Para): Blocks metabolic oxidation at the susceptible para position (metabolic stability). It is isosteric with hydrogen but highly electronegative, altering the quadrupole moment of the phenyl ring without adding significant steric bulk.

Conformational Diagram

The molecule adopts a trans conformation across the amide bond to minimize steric clash. The two phenyl rings are typically twisted relative to the amide plane.



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Figure 2: Structure-Activity Relationship (SAR) logic of the halogenated benzanilide core.

References

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